

In-depth Technical Guide: 1-Isothiocyanato-2-methyl-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Isothiocyanato-1-methyl-4-nitrobenzene

Cat. No.: B458982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isothiocyanato-2-methyl-4-nitrobenzene, a compound of interest in medicinal chemistry and drug development.

Core Compound Properties

1-Isothiocyanato-2-methyl-4-nitrobenzene is an aromatic isothiocyanate with the chemical formula $C_8H_6N_2O_2S$. Its molecular structure features a benzene ring substituted with an isothiocyanate ($-N=C=S$) group, a methyl ($-CH_3$) group, and a nitro ($-NO_2$) group.

| Property | Value | Reference |
|-------------------|--|---------------------|
| Molecular Weight | 194.21 g/mol | [1] |
| Molecular Formula | $C_8H_6N_2O_2S$ | [1] |
| CAS Number | 135805-96-8 | [1] |
| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | [1] |

Synthesis Protocols

The synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene typically starts from the corresponding primary amine, 2-methyl-4-nitroaniline. Several general methods for the conversion of aromatic amines to isothiocyanates can be employed. Below are detailed experimental protocols for three common approaches.

Thiophosgene Method

This is a classic and widely used method for the synthesis of isothiocyanates.

Experimental Protocol:

- In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
- Cool the solution in an ice bath.
- Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.
- After the addition is complete, add a base, such as triethylamine or aqueous sodium bicarbonate, dropwise to neutralize the hydrogen chloride gas produced during the reaction.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-Isothiocyanato-2-methyl-4-nitrobenzene.

Thiocarbonyldiimidazole (TCDI) Method

This method offers a milder alternative to the use of the highly toxic thiophosgene.

Experimental Protocol:

- Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.
- Add 1,1'-thiocarbonyldiimidazole (1.1-1.2 equivalents) to the solution in one portion at room temperature.^[2]
- Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
- Upon completion, wash the reaction mixture with water to remove imidazole byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the resulting solid or oil by column chromatography or recrystallization to obtain the pure isothiocyanate.

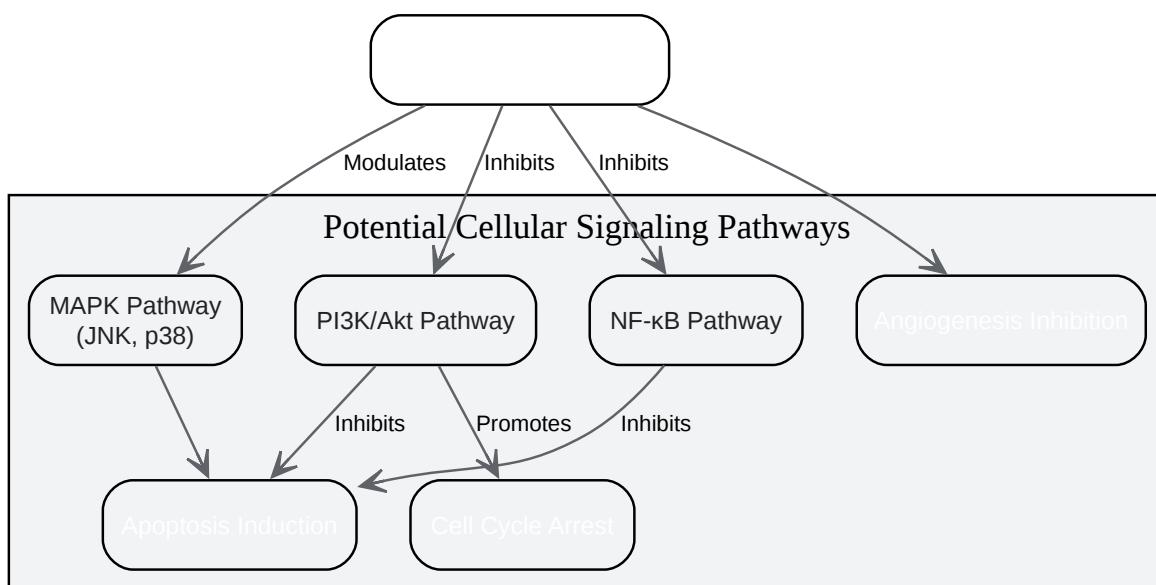
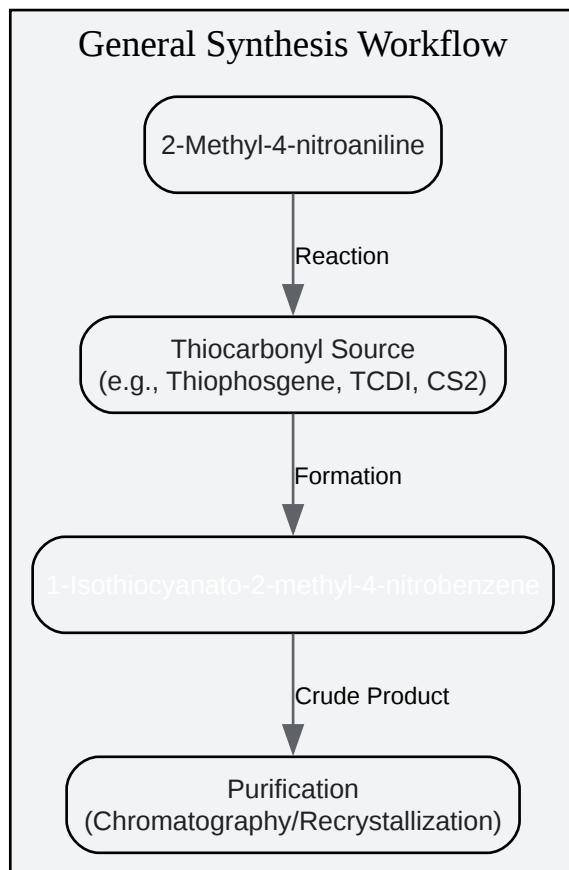
Dithiocarbamate Salt Decomposition Method

This two-step, one-pot synthesis is another common approach that avoids the use of thiophosgene.

Experimental Protocol:

- To a solution of 2-methyl-4-nitroaniline (1 equivalent) and a base like triethylamine (2 equivalents) in a solvent such as THF or DMF, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.
- Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.
- To the in-situ generated dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include tosyl chloride, ethyl chloroformate, or phosphorus oxychloride.
- Continue stirring at room temperature or with gentle heating until the reaction is complete.
- Work up the reaction by adding water and extracting the product with an organic solvent.

- Dry the combined organic extracts, remove the solvent, and purify the product by chromatography or recrystallization.



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References

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- 2. rsc.org [rsc.org]
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